molecular formula C4F6O4Pd B1301909 Palladium(II) trifluoroacetate CAS No. 42196-31-6

Palladium(II) trifluoroacetate

Cat. No.: B1301909
CAS No.: 42196-31-6
M. Wt: 332.5 g/mol
InChI Key: PBDBXAQKXCXZCJ-UHFFFAOYSA-L
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Description

Palladium(II) trifluoroacetate is a useful research compound. Its molecular formula is C4F6O4Pd and its molecular weight is 332.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Organic Synthesis

  • C-Arylation of Amino Acid Derived Hydantoins : Palladium(II) trifluoroacetate catalyzes the C-arylation of N,N-disubstituted hydantoins with aryl iodides, producing biologically active structures and α-aryl α-amino acids (Fernández-Nieto et al., 2015).
  • Activation and Oxidation of Methane : A DFT study on palladium bis(NHC) complexes, including this compound, showed its role in activating and promoting the oxidation of methane to methyl trifluoroacetate (Munz et al., 2013).
  • Synthesis of Trifluoromethyl Ketones : The cross-coupling reaction of aryl trifluoroacetates with organoboron compounds catalyzed by palladium complexes, including this compound, facilitates the synthesis of trifluoromethyl ketones (Kakino et al., 2001).

Organometallic Chemistry

  • Carbon-Nitrogen Bond Formation : Palladium(II) complexes with bidentate cyclometalated C∼N chelating ligands react with hypervalent iodine reagents, enabling "NTs" insertion into the Pd-C bond (Dick et al., 2007).
  • Decarboxylative Olefination of Arene Carboxylic Acids : this compound plays a role in the decarboxylative olefination of arene carboxylic acids, providing insights into steps common to the Heck reaction (Tanaka et al., 2005).

Mechanistic Studies in Catalysis

  • Role in C-H Activation Reactions : The reactions catalyzed by palladium(ii) acetate and trifluoroacetic acid involve key cyclic trinuclear complexes (Váňa et al., 2017).
  • Activation of Aromatic C-H Bonds : this compound is effective in the electrophilic metalation of aromatic C-H bonds, leading to new C-C bond formation (Jia et al., 2000).

Electrochemistry

  • Electrocatalytic Hydrogen Production : Palladium(II) complexes, including trifluoroacetate derivatives, are used as catalysts for electrochemical proton reduction (Sirbu et al., 2015).

Safety and Hazards

Palladium(II) Trifluoroacetate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Palladium(II) Trifluoroacetate is widely used in various chemical reactions, including Suzuki-Miyaura, Heck, and Stille cross-coupling reactions . Future research may focus on exploring its potential in other types of reactions and its role in the synthesis of new compounds .

Biochemical Analysis

Biochemical Properties

Palladium(II) trifluoroacetate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is known to catalyze the selective allylic oxidation of geranylacetone and other olefins to their allyl acetates, which can then be converted to keto alcohols . The interactions between this compound and these biomolecules are primarily based on its ability to form coordination complexes, which enhance the reactivity of the substrates involved.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form coordination complexes with biomolecules. These complexes can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under neutral conditions but can undergo hydrolysis in the presence of water . Over time, the degradation of this compound can lead to a decrease in its catalytic activity, which may affect long-term experimental outcomes. Additionally, prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its catalytic properties in vivo. At high doses, this compound can induce toxic effects, including liver hypertrophy and oxidative stress . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, which play key roles in mitigating oxidative damage . Additionally, this compound can influence the levels of metabolites such as ATP and glutathione, thereby affecting cellular energy metabolism and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its catalytic effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding sites.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization allows this compound to interact with key biomolecules and exert its catalytic effects in a spatially regulated manner.

Properties

IUPAC Name

palladium(2+);2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDBXAQKXCXZCJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F6O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369856
Record name Palladium(II) trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42196-31-6
Record name Palladium(II) trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palladium(II) trifluoroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Into 40 ml of distilled trifluoroacetic acid was dissolved 1.0 g of palladium acetate. The solvent was distilled off and an additional 20 ml of trifluoroacetic acid was added and distilled off. The residual solid was dried in facuo at 40° C. to afford 1.3 g of brown product, i.e. palladium (II) trifluoroacetate, mp 210° C. (dec).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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